Regioisomeric Purity: Para- vs. Ortho/Meta-Fluoro Substitution
Among constitutional isomers of 7-(fluorophenyl)-1,4-thiazepan-5-one (all sharing the identical molecular formula C₁₁H₁₂FNOS and molecular weight 225.28), the 4-fluorophenyl (para) substitution pattern provides a structurally unique linear electron-withdrawing vector, in contrast to the 2-fluorophenyl (ortho) and 3-fluorophenyl (meta) isomers, which introduce steric hindrance and altered dipole orientations . The para-fluoro isomer presents the fluorine atom at the maximum distance from the thiazepanone ring, minimizing steric clash while maintaining the full Hammett σₚ electron-withdrawing effect (σₚ = +0.06 for F), which differs from the σₘ value (+0.34) of the 3-fluoro isomer and the combined steric/electronic effects of the 2-fluoro isomer [1]. Each isomer bears a distinct CAS registry number (4-F: 1428233-21-9; 3-F: 1428233-98-0; 2-F: 1428234-41-6), mandating explicit procurement of the desired regioisomer .
| Evidence Dimension | Fluorine substitution position and electronic effect |
|---|---|
| Target Compound Data | 4-Fluorophenyl (para); Hammett σₚ = +0.06; linear electron-withdrawing vector; CAS 1428233-21-9; MW 225.28; formula C₁₁H₁₂FNOS |
| Comparator Or Baseline | 2-Fluorophenyl (ortho; CAS 1428234-41-6) and 3-Fluorophenyl (meta; CAS 1428233-98-0); Hammett σₘ = +0.34 for meta-F; steric hindrance present for ortho-F |
| Quantified Difference | Distinct Hammett substituent constants (σₚ vs σₘ); distinct CAS numbers; identical MW and formula but non-interchangeable regioisomers |
| Conditions | Structural and electronic comparison based on Hammett substituent constants and constitutional isomerism |
Why This Matters
For structure-activity relationship (SAR) studies and fragment-based screening libraries, regioisomeric identity is non-negotiable; procurement of the wrong fluorophenyl isomer yields invalid biological data.
- [1] Hansch, C., Leo, A., & Taft, R.W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. View Source
